4-(2-Chloro-3-fluorophenyl)thiosemicarbazide
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Overview
Description
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides.
Preparation Methods
The synthesis of 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide typically involves the reaction of 2-chloro-3-fluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating bacterial and parasitic infections.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. The compound may also interfere with the replication of viral DNA or RNA, thereby preventing the spread of infections .
Comparison with Similar Compounds
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives such as:
- 4-(3-Chlorophenyl)thiosemicarbazide
- 4-(4-Methoxyphenyl)thiosemicarbazide
- 4-(2-Fluorophenyl)thiosemicarbazide These compounds share similar chemical structures but differ in their substituents, which can significantly affect their biological activities and applications. The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct properties and potential uses .
Properties
Molecular Formula |
C7H7ClFN3S |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
1-amino-3-(2-chloro-3-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H7ClFN3S/c8-6-4(9)2-1-3-5(6)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
CJCITUDKQJPHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)NC(=S)NN |
Origin of Product |
United States |
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